molecular formula C8H11N3O B2884815 3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol CAS No. 1483266-05-2

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol

Cat. No.: B2884815
CAS No.: 1483266-05-2
M. Wt: 165.196
InChI Key: KNYSZWLBANDNNQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound features a pyrazine ring attached to an azetidine ring, which is further substituted with a hydroxyl group and a methyl group.

Preparation Methods

The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol typically involves the reaction of pyrazine derivatives with azetidine intermediates under specific conditions. One common synthetic route includes the reaction of 2-chloropyrazine with 3-methylazetidin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.

    Condensation: The hydroxyl group can participate in condensation reactions to form esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-pyrazin-2-ylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-8(12)5-11(6-8)7-4-9-2-3-10-7/h2-4,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYSZWLBANDNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=NC=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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